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Introduction
Carbonic Anhydrase XIII (CA13) is a member of the carbonic anhydrase family of

metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and

protons.[1][2] This enzymatic activity is crucial for various physiological processes, including pH

regulation, ion transport, and biosynthetic reactions. Altered expression of CA13 has been

implicated in several pathologies, including cancer, making it a gene of interest for basic

research and a potential therapeutic target for drug development.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for

measuring gene expression levels.[3] This document provides detailed application notes and

protocols for the study of CA13 gene expression using SYBR Green-based qPCR.

Application Notes
These protocols are intended for the quantification of human CA13 mRNA from total RNA

extracted from cell cultures or tissues. The primary applications include:

Baseline Expression Profiling: Determining the endogenous expression levels of CA13 in

various tissues and cell lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12414120?utm_src=pdf-interest
https://www.uniprot.org/uniprotkb/Q8N1Q1/entry
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=377677
https://onelab.andrewalliance.com/library/single-step-sybr-green-rt-qpcr-v2MQv0Nl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Expression Studies: Analyzing the differential expression of CA13 under

various experimental conditions, such as drug treatment, disease states, or genetic

modifications.

Biomarker Discovery and Validation: Investigating the potential of CA13 as a diagnostic or

prognostic biomarker.

Experimental Protocols
A comprehensive workflow for CA13 gene expression analysis involves several key stages:

RNA extraction, cDNA synthesis, qPCR, and data analysis.

I. Total RNA Extraction
High-quality, intact RNA is essential for accurate gene expression analysis.[4] The following

protocol is a general guideline using a TRIzol-based method.[5] Commercially available kits are

also widely used and should be used according to the manufacturer's instructions.[6]

Materials:

TRIzol® reagent or similar

Chloroform

Isopropanol

75% Ethanol (prepared with nuclease-free water)

Nuclease-free water

Microcentrifuge

Spectrophotometer (e.g., NanoDrop)

Protocol:

Sample Homogenization:
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Adherent Cells: Wash cells with PBS, then add 1 ml of TRIzol® directly to the culture dish

per 10 cm² area.

Suspension Cells: Pellet cells by centrifugation and lyse in 1 ml of TRIzol® per 5-10 x

10^6 cells.

Tissues: Homogenize tissue samples in 1 ml of TRIzol® per 50-100 mg of tissue using a

homogenizer.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature.

Add 0.2 ml of chloroform per 1 ml of TRIzol® used.

Shake tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red

phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing

the RNA.[7]

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh tube.

Add 0.5 ml of isopropanol per 1 ml of TRIzol® used.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash:

Discard the supernatant.

Wash the RNA pellet by adding at least 1 ml of 75% ethanol per 1 ml of TRIzol® used.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
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RNA Solubilization:

Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry as this will

make the RNA difficult to dissolve.

Resuspend the RNA in an appropriate volume of nuclease-free water.

Incubate at 55-60°C for 10-15 minutes to aid dissolution.

Quantification and Quality Control:

Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio

of ~2.0 is indicative of pure RNA.[4]

Store RNA at -80°C.

II. cDNA Synthesis (Reverse Transcription)
The synthesis of complementary DNA (cDNA) from the extracted RNA is a prerequisite for

qPCR.

Materials:

Reverse Transcriptase (e.g., SuperScript™ III or similar)

dNTPs

Random Primers or Oligo(dT) primers

RNase Inhibitor

Nuclease-free water

Thermal cycler

Protocol:

In a nuclease-free tube, combine the following:
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Total RNA (1 µg is a common starting amount)

Random Primers (50 ng) or Oligo(dT) primers (500 ng)

dNTPs (10 mM each)

Nuclease-free water to a final volume of 13 µl

Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

Prepare a master mix containing:

5X First-Strand Buffer (4 µl)

0.1 M DTT (1 µl)

RNase Inhibitor (1 µl)

Reverse Transcriptase (e.g., SuperScript™ III) (1 µl)

Add 7 µl of the master mix to the RNA/primer mixture for a total volume of 20 µl.

Incubate the reaction in a thermal cycler with the following program:

25°C for 10 minutes (for random primers)

50°C for 50 minutes

85°C for 5 minutes to inactivate the enzyme.[8]

The resulting cDNA can be stored at -20°C.

III. Quantitative PCR (qPCR)
This protocol utilizes SYBR Green I dye for the detection of amplified DNA.[9][10]

Materials:

SYBR Green qPCR Master Mix (2X)
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Forward and Reverse primers for CA13 and a reference gene (see Table 1)

cDNA template

Nuclease-free water

qPCR instrument

Table 1: Example qPCR Primers

Gene
Forward Primer
(5'-3')

Reverse Primer
(5'-3')

Notes

CA13
(Proprietary

Sequence)

(Proprietary

Sequence)

Commercially

available pre-

designed and

validated primer pairs

are recommended for

optimal performance

(e.g., Sino Biological,

Cat. No. HP100489).

[11]

GAPDH
GTCAGTGGTGGACC

TGACCT

AGGGGTCTACATGG

CAACTG

A commonly used

reference gene.

B2M
TCTCTCTCCATTCTA

GCTGTGG

GACAAGTCTGAATG

CTCCACTT

Another suitable

reference gene,

particularly stable in

intestinal tissues.[12]

[13]

HPRT1
CCTGGCGTCGTGAT

TAGTGAT

AGACGTTCAGTCCT

GTCCATAA

A stable reference

gene for various

tissues, including the

intestine.[12][13]

qPCR Reaction Setup (20 µl reaction):
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Component Volume (µl) Final Concentration

2X SYBR Green Master Mix 10 1X

Forward Primer (10 µM) 0.5 250 nM

Reverse Primer (10 µM) 0.5 250 nM

cDNA Template (diluted) 2 (e.g., 10-100 ng)

Nuclease-free water 7 -

qPCR Cycling Conditions:

Step Temperature (°C) Time Cycles

Initial Denaturation 95 10 minutes 1

Denaturation 95 15 seconds 40

Annealing/Extension 60 1 minute

Melt Curve Analysis (Instrument specific) - 1

Important Considerations:

No-Template Control (NTC): Include an NTC for each primer set to check for contamination.

Replicates: Run all samples and controls in triplicate to ensure reproducibility.

Reference Genes: The choice of reference gene is critical for accurate normalization. The

stability of the reference gene should be validated for the specific tissues or cell types being

studied. For studies involving intestinal tissues, B2M and HPRT1 have been shown to be

stable.[12][13] For spleen, 18S and 28S rRNA can be considered.[14]

Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison.

Table 2: Example Data - Relative Quantification of CA13 Expression
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Sample
Group

Tissue/
Cell
Line

Biologic
al
Replicat
e

Cq
(CA13)

Cq
(Refere
nce
Gene -
e.g.,
GAPDH)

ΔCq
(Cq_CA
13 -
Cq_Ref)

ΔΔCq
(ΔCq_S
ample -
ΔCq_Co
ntrol)

Fold
Change
(2^-
ΔΔCq)

Control
Normal

Colon
1 25.3 18.1 7.2 0.0 1.0

Control
Normal

Colon
2 25.5 18.3 7.2 0.0 1.0

Control
Normal

Colon
3 25.4 18.2 7.2 0.0 1.0

Treatmen

t A

Colon

Cancer
1 27.8 18.2 9.6 2.4 0.19

Treatmen

t A

Colon

Cancer
2 28.0 18.4 9.6 2.4 0.19

Treatmen

t A

Colon

Cancer
3 27.9 18.3 9.6 2.4 0.19

Data in this table is for illustrative purposes only and does not represent actual experimental

results.

Table 3: CA13 mRNA Expression in Various Human Cancers (Example from TCGA data)

Cancer Type
Median pTPM (Protein-
coding Transcript Per
Million)

Expression Profile

Colon Adenocarcinoma 5.8 Low cancer specificity

Breast Cancer 2.1 Low cancer specificity

Lung Adenocarcinoma 1.5 Low cancer specificity

Prostate Adenocarcinoma 4.2 Low cancer specificity
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This table summarizes example data that can be obtained from publicly available databases

like The Cancer Genome Atlas (TCGA).[15] The expression profile indicates that CA13 is

detected in various cancers without being specific to any single type.

Mandatory Visualizations
Signaling Pathway
Caption: Generalized catalytic activity of Carbonic Anhydrase XIII (CA13).

Experimental Workflow
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Caption: Experimental workflow for CA13 gene expression analysis by qPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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